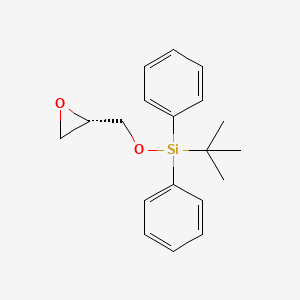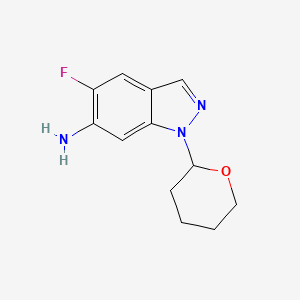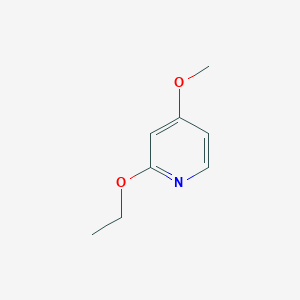
2-Ethoxy-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of ethoxy and methoxy groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide and sodium methoxide under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 2-chloropyridine
Reagents: Sodium ethoxide (NaOEt) and sodium methoxide (NaOMe)
Conditions: Reflux in ethanol
The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the ethoxy and methoxy groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 2-chloropyridine.
Reaction Setup: Mixing 2-chloropyridine with sodium ethoxide and sodium methoxide in a reactor.
Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Product Isolation: Separation and purification of the final product using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Ethoxy-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Pyridine amines
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Ethoxy-4-methoxypyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Ethoxy-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their function and activity.
類似化合物との比較
Similar Compounds
2-Methoxy-4-pyridinecarboxylic acid: A derivative with a carboxylic acid group at the 4 position.
2-Ethoxy-4-pyridinecarboxylic acid: A derivative with an ethoxy group at the 2 position and a carboxylic acid group at the 4 position.
2-Methoxy-4-ethoxypyridine: A structural isomer with the ethoxy and methoxy groups swapped.
Uniqueness
2-Ethoxy-4-methoxypyridine is unique due to the specific positioning of the ethoxy and methoxy groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications.
特性
CAS番号 |
1232432-35-7 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
2-ethoxy-4-methoxypyridine |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-6-7(10-2)4-5-9-8/h4-6H,3H2,1-2H3 |
InChIキー |
ANGYLFHTLBOXFX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=CC(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


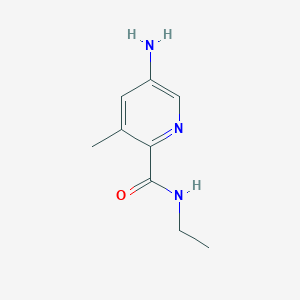
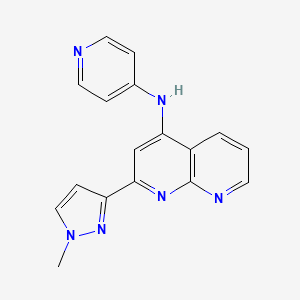
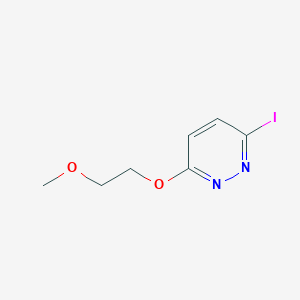
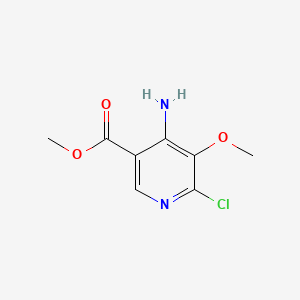
![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)
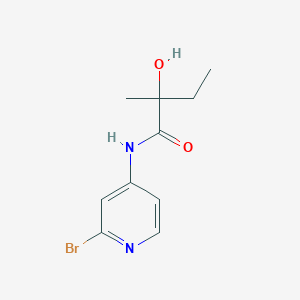
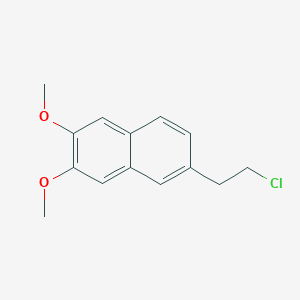
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
